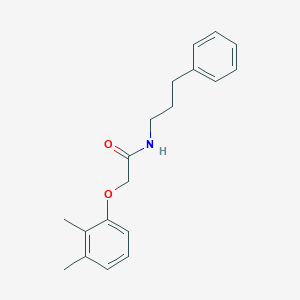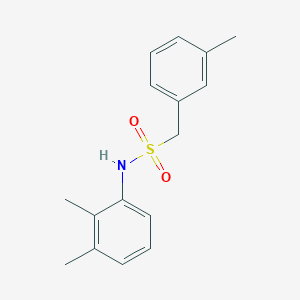
bis(4-propylphenyl) isophthalate
Overview
Description
Bis(4-propylphenyl) isophthalate, also known as BPPI, is a white crystalline powder that is commonly used in the field of polymer science. It is a type of polyester that is synthesized from isophthalic acid and 4-propylphenol. BPPI has a wide range of applications, including in the production of plastics, adhesives, and coatings.
Mechanism of Action
The exact mechanism of action of bis(4-propylphenyl) isophthalate is not fully understood, but it is believed to interact with the polymer matrix through hydrogen bonding and van der Waals forces. This interaction enhances the mechanical properties of the polymer and improves its resistance to chemical degradation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of bis(4-propylphenyl) isophthalate. However, studies have shown that it has low toxicity and is not harmful to human health at low levels of exposure.
Advantages and Limitations for Lab Experiments
Bis(4-propylphenyl) isophthalate has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for research purposes. It also has excellent thermal stability and chemical resistance, which makes it a popular choice for various applications. However, its high melting point and low solubility in common solvents can make it difficult to handle in some experiments.
Future Directions
There are several potential future directions for research on bis(4-propylphenyl) isophthalate. One area of interest is its use in drug delivery systems, as it has shown promise in this application. Another area of research is the development of new methods for synthesizing and purifying bis(4-propylphenyl) isophthalate, which could improve its properties and expand its applications. Additionally, further studies on the biochemical and physiological effects of bis(4-propylphenyl) isophthalate could help to better understand its potential uses and limitations.
Scientific Research Applications
Bis(4-propylphenyl) isophthalate has been extensively studied in the field of polymer science due to its unique properties. It has been found to have excellent thermal stability, mechanical strength, and chemical resistance, making it a popular choice for various applications. bis(4-propylphenyl) isophthalate has also been studied for its potential use in drug delivery systems, as it can be easily incorporated into polymers and has low toxicity.
properties
IUPAC Name |
bis(4-propylphenyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c1-3-6-19-10-14-23(15-11-19)29-25(27)21-8-5-9-22(18-21)26(28)30-24-16-12-20(7-4-2)13-17-24/h5,8-18H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVYTZZWXZWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-propylphenyl) benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-oxo-4-phenylbutanamide](/img/structure/B4751483.png)
![2-{[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4751489.png)
![methyl 2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4751493.png)
![1-(4-methoxyphenyl)-5-({[2-(1-piperidinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751494.png)
![3-(4-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4751502.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4751512.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)

![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)
